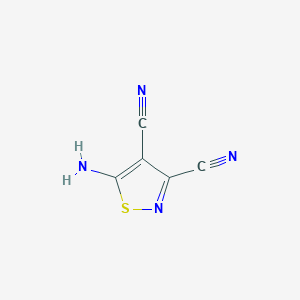
5-Aminoisothiazole-3,4-dicarbonitrile
Vue d'ensemble
Description
5-Aminoisothiazole-3,4-dicarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug synthesis and discovery. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 5-Aminoisothiazole-3,4-dicarbonitrile is not well understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This may explain its potential anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that 5-Aminoisothiazole-3,4-dicarbonitrile can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of bacterial and fungal cells. However, the compound has not been extensively studied for its physiological effects in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-Aminoisothiazole-3,4-dicarbonitrile is its potential as a lead compound for the development of new drugs. Its ability to inhibit the activity of certain enzymes makes it a potential candidate for the development of new anticancer and antibiotic drugs. However, the compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 5-Aminoisothiazole-3,4-dicarbonitrile. One direction is to study the compound's mechanism of action in more detail to gain a better understanding of its potential applications in the field of medicine. Another direction is to develop new synthetic methods for the compound that are more efficient and environmentally friendly. Additionally, the compound's potential as a lead compound for the development of new drugs should be further explored.
Applications De Recherche Scientifique
5-Aminoisothiazole-3,4-dicarbonitrile has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. The compound has also been reported to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
100326-56-5 |
|---|---|
Nom du produit |
5-Aminoisothiazole-3,4-dicarbonitrile |
Formule moléculaire |
C5H2N4S |
Poids moléculaire |
150.16 g/mol |
Nom IUPAC |
5-amino-1,2-thiazole-3,4-dicarbonitrile |
InChI |
InChI=1S/C5H2N4S/c6-1-3-4(2-7)9-10-5(3)8/h8H2 |
Clé InChI |
BZPKVNVQNNDLSH-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(SN=C1C#N)N |
SMILES canonique |
C(#N)C1=C(SN=C1C#N)N |
Synonymes |
3,4-Isothiazoledicarbonitrile,5-amino-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

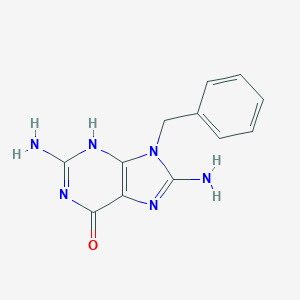
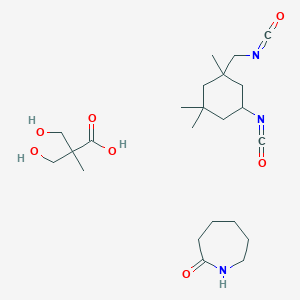



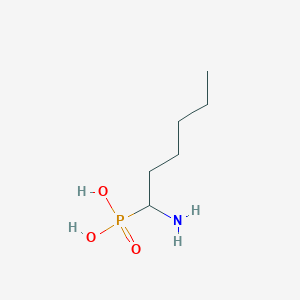

![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)

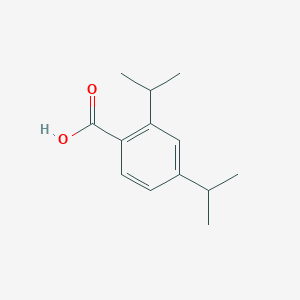


![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)
